- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,

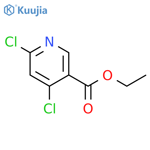

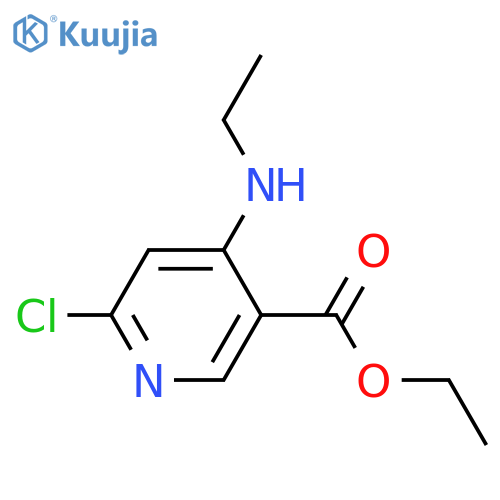

Cas no 959162-97-1 (Ethyl 6-chloro-4-(ethylamino)nicotinate)

959162-97-1 structure

Produktname:Ethyl 6-chloro-4-(ethylamino)nicotinate

CAS-Nr.:959162-97-1

MF:C10H13ClN2O2

MW:228.675421476364

CID:3032570

Ethyl 6-chloro-4-(ethylamino)nicotinate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- ethyl 6-chloro-4-(ethylamino)nicotinate

- AMY15522

- 6-Chloro-4-ethylamino-nicotinic acid ethyl ester

- ethyl 6-chloro-4-(ethylamino)pyridine-3-carboxylate

- Ethyl 6-chloro-4-(ethylamino)-3-pyridinecarboxylate (ACI)

- 6-Chloro-4-ethylaminonicotinic acid ethyl ester

- Ethyl 6-chloro-4-(ethylamino)nicotinate

-

- Inchi: 1S/C10H13ClN2O2/c1-3-12-8-5-9(11)13-6-7(8)10(14)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)

- InChI-Schlüssel: DPLDFGSSJKFWNU-UHFFFAOYSA-N

- Lächelt: O=C(C1C(NCC)=CC(Cl)=NC=1)OCC

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 5

- Komplexität: 214

- XLogP3: 2.9

- Topologische Polaroberfläche: 51.2

Ethyl 6-chloro-4-(ethylamino)nicotinate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile , Water ; 18 h, 70 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

Referenz

- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 12 h, 70 °C

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referenz

- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Acetonitrile , Water ; 22 - 24 h, 25 - 35 °C

Referenz

- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 8 h, 70 °C

Referenz

- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 2 h, 0 °C → rt

Referenz

- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Acetonitrile , Water ; 0 °C; 0 °C → rt; rt

Referenz

- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Ethanol , Acetonitrile ; rt; overnight, 70 °C

Referenz

- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Solvents: Acetonitrile , Water ; 0 °C; overnight, rt

Referenz

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; rt → 0 °C; 0 °C; 30 min, 0 °C; 0 °C → rt; 2 h, rt

Referenz

- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,

Ethyl 6-chloro-4-(ethylamino)nicotinate Raw materials

Ethyl 6-chloro-4-(ethylamino)nicotinate Preparation Products

Ethyl 6-chloro-4-(ethylamino)nicotinate Verwandte Literatur

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

959162-97-1 (Ethyl 6-chloro-4-(ethylamino)nicotinate) Verwandte Produkte

- 878064-28-9(N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

- 30235-20-2(4-chloro-3-methylpyridine-2-carboxylic acid)

- 945422-81-1(1-Boc-4-(4-chloro-2-fluorophenyl)piperazine)

- 1240588-62-8((2S)-2-amino-4-(pyridin-4-yl)butanoic acid)

- 2172126-70-2(N-(2-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)cyclopropanamine)

- 2097940-42-4(4-cyclopropylidene-1-(E)-2-phenylethenesulfonylpiperidine)

- 2229321-06-4(1-amino-5-(1H-1,3-benzodiazol-2-yl)pentan-3-ol)

- 1334371-84-4(4-(2-ethyl-1H-imidazol-1-yl)methyl-1-2-(trifluoromethyl)benzoylpiperidine)

- 1807250-23-2(Ethyl 4-cyano-5-methoxy-2-(trifluoromethoxy)benzoate)

- 2172594-38-4(5-cyclobutyl-1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxamide)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shandong Feiyang Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge